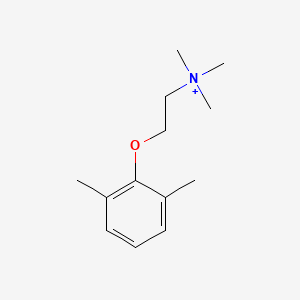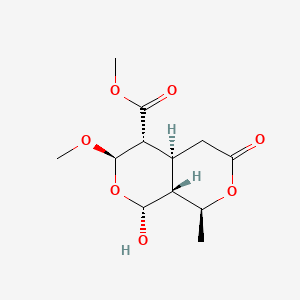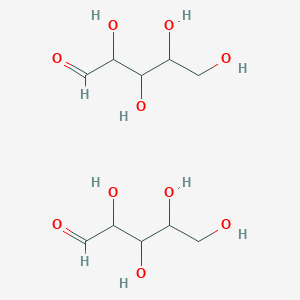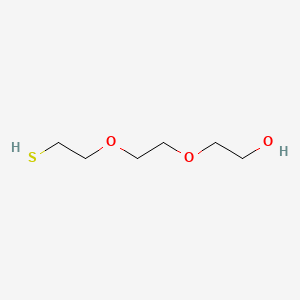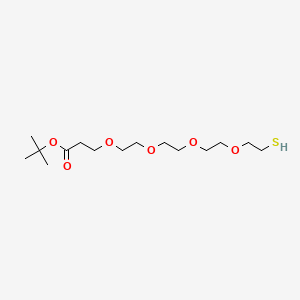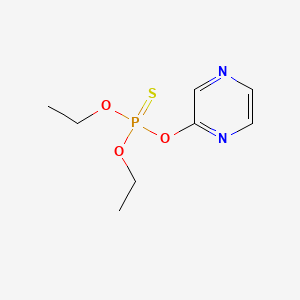
Tilmacoxib
Descripción general
Descripción
Tilmacoxib es un miembro de la clase de los 1,3-oxazoles, específicamente un inhibidor de la ciclooxigenasa-2. Es conocido por sus propiedades quimiopreventivas contra la fibrosis hepática experimental en ratas . El nombre IUPAC del compuesto es 4-(4-ciclohexil-2-metil-1,3-oxazol-5-il)-2-fluorobenzenosulfonamida .
Aplicaciones Científicas De Investigación
Tilmacoxib tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los efectos de la inhibición de la ciclooxigenasa-2.
Biología: El compuesto se utiliza para investigar las vías biológicas que involucran la ciclooxigenasa-2 y su papel en la inflamación y el cáncer.
Medicina: Se explora this compound por sus posibles efectos terapéuticos en el tratamiento de afecciones como la fibrosis hepática y el cáncer.
Mecanismo De Acción
Tilmacoxib ejerce sus efectos inhibiendo selectivamente la ciclooxigenasa-2, una enzima involucrada en la producción de prostaglandinas proinflamatorias. Al inhibir esta enzima, this compound reduce la inflamación y tiene posibles efectos anticancerígenos. Los objetivos moleculares incluyen la ciclooxigenasa-2, y las vías involucradas están relacionadas con la inhibición de la síntesis de prostaglandinas .
Análisis Bioquímico
Biochemical Properties
Tilmacoxib interacts with the enzyme COX-2, inhibiting its activity . This interaction is highly selective and time-dependent . The inhibition of COX-2 by this compound is irreversible, which means that once the enzyme is inhibited, it cannot regain its function .
Cellular Effects
This compound has been shown to diminish lipopolysaccharide-induced prostaglandin E2 production in human peripheral blood mononuclear cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the COX-2 enzyme, leading to its inhibition . This inhibition can result in changes in gene expression within the cell .
Temporal Effects in Laboratory Settings
Its irreversible inhibition of COX-2 suggests that its effects could be long-lasting .
Dosage Effects in Animal Models
It has been shown to be an effective chemopreventive agent against rat experimental liver fibrosis .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolism pathway, where it interacts with the COX-2 enzyme .
Transport and Distribution
Given its role as a COX-2 inhibitor, it is likely that it is transported to sites where COX-2 is present .
Subcellular Localization
Given its role as a COX-2 inhibitor, it is likely that it is localized to sites where COX-2 is present .
Métodos De Preparación
Tilmacoxib se sintetiza a través de una serie de reacciones químicas que involucran la formación del anillo oxazol y modificaciones posteriores del grupo funcional. La ruta sintética típicamente involucra:
Formación del anillo oxazol: Esto se logra mediante reacciones de ciclización que involucran precursores apropiados.
Modificaciones del grupo funcional: Introducción del grupo ciclohexilo, grupo metilo y grupo fluorobenzenosulfonamida a través de diversas reacciones de sustitución.
Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para lograr un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para garantizar que se obtenga el producto deseado con un mínimo de impurezas .
Análisis De Reacciones Químicas
Tilmacoxib experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.
Sustitución: Diversas reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, modificando sus propiedades.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
Tilmacoxib se compara con otros inhibidores de la ciclooxigenasa-2 como Celecoxib y NS-398. Si bien todos estos compuestos inhiben la ciclooxigenasa-2, this compound es único en su estructura química específica, que puede conferir diferentes propiedades farmacocinéticas y efectos terapéuticos .
Compuestos Similares
Celecoxib: Otro inhibidor de la ciclooxigenasa-2 con una estructura química diferente.
NS-398: Un inhibidor selectivo de la ciclooxigenasa-2 utilizado en varios estudios de investigación
Propiedades
IUPAC Name |
4-(4-cyclohexyl-2-methyl-1,3-oxazol-5-yl)-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-10-19-15(11-5-3-2-4-6-11)16(22-10)12-7-8-14(13(17)9-12)23(18,20)21/h7-9,11H,2-6H2,1H3,(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMJSJSRRDZIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057671 | |
| Record name | Tilmacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180200-68-4 | |
| Record name | Tilmacoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180200-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilmacoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilmacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILMACOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6VI5P84SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


